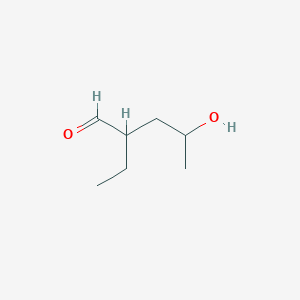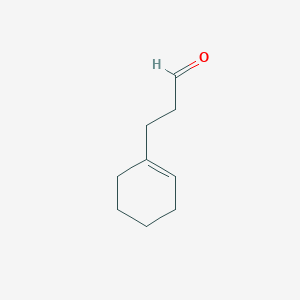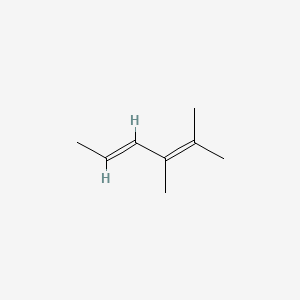![molecular formula C15H16O5S B14603013 Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- CAS No. 59770-87-5](/img/structure/B14603013.png)
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is a specialty chemical with the molecular formula C15H16O5S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a dimethoxyphenol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- typically involves the reaction of 2,6-dimethoxyphenol with a phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylsulfonyl group onto the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty polymers and as an intermediate in the synthesis of other fine chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dimethoxyphenol core can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Similar structure but with an allyl group instead of a phenylsulfonyl group.
Phenol, 2,6-dimethoxy-: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
59770-87-5 |
|---|---|
Fórmula molecular |
C15H16O5S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonylmethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H16O5S/c1-19-13-8-11(9-14(20-2)15(13)16)10-21(17,18)12-6-4-3-5-7-12/h3-9,16H,10H2,1-2H3 |
Clave InChI |
GDVFNUAGIXMWOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)







![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)


